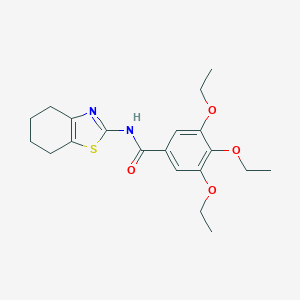![molecular formula C22H28N2O3S B216289 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPSP is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the role of this protein in various biological processes.
Mécanisme D'action
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide works by inhibiting the activity of a specific protein, known as the mitotic kinesin Eg5. This protein is involved in the separation of chromosomes during cell division, making it an important target for cancer therapy. By inhibiting the activity of Eg5, N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide inhibits the activity of Eg5 in a dose-dependent manner, leading to cell death. In vivo studies have shown that N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide has antitumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide in lab experiments is its specificity for Eg5. This allows researchers to study the role of this protein in various biological processes. However, one limitation of using N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide. One area of research is the development of more potent and selective inhibitors of Eg5. Another area of research is the identification of other proteins that may be targeted by N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide. Additionally, the use of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide in combination with other cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide involves several steps, including the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-bromophenylbutyric acid to form N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide. The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide has shown potential for use in scientific research, particularly in the study of cancer and other diseases. The protein targeted by N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide is involved in cell growth and division, making it a promising target for cancer therapy. N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
Nom du produit |
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide |
|---|---|
Formule moléculaire |
C22H28N2O3S |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C22H28N2O3S/c1-18-14-16-24(17-15-18)28(26,27)21-12-10-20(11-13-21)23-22(25)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,23,25) |
Clé InChI |
YILJJVCJIXRCCB-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)
![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B216229.png)